Cas no 1804693-77-3 (3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride)

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—difluoromethyl and trifluoromethyl substituents—enhance reactivity and metabolic stability, making it a valuable intermediate for constructing bioactive molecules. The carbonyl chloride group provides a reactive handle for nucleophilic acyl substitution, facilitating efficient derivatization into amides, esters, or other functionalized compounds. This compound’s fluorinated pyridine core contributes to improved lipophilicity and bioavailability in target applications. Suitable for controlled reactions under anhydrous conditions, it is commonly employed in advanced synthetic routes requiring precision and high functional group tolerance. Proper handling is essential due to its moisture sensitivity.
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride structure
1804693-77-3 structure
Product Name:3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride
CAS No:1804693-77-3
MF:C8H3ClF5NO
MW:259.56053853035
CID:4811989
Update Time:2025-11-01

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride
    • Inchi: 1S/C8H3ClF5NO/c9-6(16)4-2-1-3(7(10)11)5(15-4)8(12,13)14/h1-2,7H
    • InChI Key: ZMUSJPPMFGBBKG-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC=C(C(F)F)C(C(F)(F)F)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 270
  • XLogP3: 3.2
  • Topological Polar Surface Area: 30

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029076165-250mg
3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride
1804693-77-3 97%
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$470.40 2022-04-01
Alichem
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3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride
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Additional information on 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride

Professional Introduction to 3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride (CAS No. 1804693-77-3)

3-(Difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804693-77-3, is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of both difluoromethyl and trifluoromethyl substituents, contribute to its remarkable chemical reactivity and biological potency.

The difluoromethyl and trifluoromethyl groups are well-known for their ability to enhance the metabolic stability and binding affinity of drug candidates. These substituents are frequently incorporated into small molecule inhibitors to improve their pharmacokinetic profiles. In recent years, there has been a surge in research focusing on the development of novel therapeutic agents that utilize such fluorinated moieties to achieve higher efficacy and selectivity. The compound in question, 3-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride, serves as a versatile building block for constructing complex scaffolds that exhibit promising pharmacological properties.

In the realm of medicinal chemistry, the pyridine core is a ubiquitous motif found in numerous approved drugs due to its ability to interact favorably with biological targets. The introduction of electron-withdrawing groups such as carbonyl chloride at the 6-position of the pyridine ring enhances the electrophilicity of the molecule, making it an attractive precursor for further functionalization. This reactivity is particularly useful in cross-coupling reactions and nucleophilic additions, which are fundamental transformations in organic synthesis.

Recent advancements in drug discovery have highlighted the importance of fluorinated compounds in addressing unmet medical needs. The difluoromethyl group, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that compounds bearing this moiety often exhibit improved resistance to metabolic degradation, thereby prolonging their therapeutic window. Similarly, the trifluoromethyl group is renowned for its ability to increase lipophilicity and binding affinity, which are critical factors in drug design.

The synthesis of 3-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. The presence of both fluorinated substituents necessitates careful optimization to ensure high yield and purity. Industrial-scale production often employs specialized catalytic systems and purification techniques to isolate the desired product from potential byproducts.

In academic research, this compound has been utilized as a key intermediate in the development of novel kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways and are frequently implicated in diseases such as cancer and inflammatory disorders. By incorporating the difluoromethyl and trifluoromethyl groups into kinase inhibitors, researchers aim to enhance their selectivity and potency against target enzymes. Preliminary studies have shown promising results in preclinical models, suggesting that derivatives of this compound may have significant therapeutic potential.

The impact of fluorine substitution on drug design extends beyond mere structural modification; it also influences the compound's physicochemical properties, including solubility, permeability, and stability. These factors are critical determinants of a drug's bioavailability and overall efficacy. The incorporation of fluorinated groups can thus be seen as a strategic approach to optimize these properties for better pharmacological outcomes.

The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies. New catalytic systems and green chemistry principles are being explored to develop more efficient and sustainable routes for producing these valuable intermediates. For instance, transition metal-catalyzed reactions have emerged as powerful tools for introducing fluorine atoms into organic molecules with high precision.

Economic considerations play a significant role in the industrial application of 3-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride. The cost-effectiveness of synthetic routes and the scalability of production processes are crucial factors that influence its adoption in pharmaceutical manufacturing. As demand for fluorinated drugs continues to rise, there is increasing investment in developing cost-efficient synthetic strategies that maintain high quality standards.

The regulatory landscape also impacts the use of this compound in drug development. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical intermediates meet stringent quality requirements before being used in clinical trials or commercial products. Regulatory agencies closely monitor the synthesis and handling of such compounds to ensure safety and efficacy throughout the drug development process.

In conclusion, 3-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carbonyl chloride (CAS No. 1804693-77-3) is a vital intermediate with far-reaching implications in pharmaceutical chemistry. Its unique structural features make it an indispensable tool for constructing novel bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for fluorinated compounds, this compound will undoubtedly remain at the forefront of drug discovery efforts aimed at addressing complex diseases.

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